![molecular formula C18H15N3O B3861378 3-(2-methoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B3861378.png)
3-(2-methoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile
Overview
Description
3-(2-methoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile, also known as MBAM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBAM belongs to the class of benzimidazole derivatives and has shown promising results in the treatment of cancer, inflammation, and other diseases.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile involves its ability to inhibit the activity of several enzymes and proteins involved in cancer cell growth and survival. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 3-(2-methoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile also inhibits the activity of several signaling pathways involved in cancer cell growth and survival, including the PI3K/Akt/mTOR and MAPK/ERK pathways.
Biochemical and Physiological Effects:
3-(2-methoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been found to have several biochemical and physiological effects in addition to its anticancer activity. It has been shown to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases. 3-(2-methoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has also been found to have neuroprotective effects, which suggest its potential use in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(2-methoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is its high potency and selectivity towards cancer cells. It has been found to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of 3-(2-methoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, more studies are needed to determine the long-term safety and efficacy of 3-(2-methoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile in humans.
Future Directions
There are several future directions for research on 3-(2-methoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile. One potential direction is to investigate its potential use in combination with other anticancer agents to enhance its efficacy. Another direction is to explore its potential use in the treatment of other diseases, such as inflammatory and neurodegenerative diseases. Additionally, more studies are needed to determine the optimal dosage and administration of 3-(2-methoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile for therapeutic use.
Scientific Research Applications
3-(2-methoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been extensively studied for its potential applications in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 3-(2-methoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile works by inducing cell cycle arrest and apoptosis in cancer cells, thereby preventing their proliferation and promoting their death.
properties
IUPAC Name |
(Z)-3-(2-methoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c1-12-7-8-15-16(9-12)21-18(20-15)14(11-19)10-13-5-3-4-6-17(13)22-2/h3-10H,1-2H3,(H,20,21)/b14-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVAZNSINIZADW-UVTDQMKNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=CC=C3OC)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC=CC=C3OC)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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